molecular formula C20H27N5O4S B2680861 (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone CAS No. 1325303-48-7

(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone

Cat. No.: B2680861
CAS No.: 1325303-48-7
M. Wt: 433.53
InChI Key: RSJBRELOBQWPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone is a complex organic molecule featuring a pyrazole ring, a morpholine sulfonyl group, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone typically involves multi-step organic synthesisCommon reagents used in these reactions include chlorotrimethylsilane, triethylamine, and various solvents such as tetrahydrofuran (THF) and ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone: is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-15-14-16(2)25(22-15)20(26)17-5-8-23(9-6-17)19-18(4-3-7-21-19)30(27,28)24-10-12-29-13-11-24/h3-4,7,14,17H,5-6,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJBRELOBQWPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.